1-[(Sulphonatophenyl)methyl]pyridinium
Description
Theoretical Frameworks of Zwitterionic Architectures in Organic Chemistry
A zwitterion, also known as an inner salt, is a molecule that contains an equal number of positively and negatively charged functional groups. wikipedia.orggeeksforgeeks.org This results in a molecule with a net formal charge of zero. byjus.com The most common examples of zwitterions are amino acids, which contain a basic amino group and an acidic carboxylic acid group. byjus.com
Formation and Stability: Zwitterions are typically formed from compounds that contain both acidic and basic groups. byjus.com In the case of amino acids, an internal acid-base reaction occurs where a proton is transferred from the carboxylic acid group to the amino group, creating a carboxylate anion and an ammonium (B1175870) cation. numberanalytics.com The formation and stability of the zwitterionic form are significantly influenced by the surrounding environment, particularly the pH of the solution. byjus.com
Molecular orbital theory helps to explain the electronic structure and formation of zwitterions, attributing their creation to the transfer of a proton between functional groups. numberanalytics.com The stability of zwitterions, especially in the gas phase or non-aqueous environments, can be supported by intramolecular solvation, where interactions like hydrogen bonding between the charged groups help to stabilize the zwitterionic state. researchgate.netmdpi.com In aqueous solutions, hydrogen bonding with solvent water molecules is a key factor in stabilizing the zwitterion. wikipedia.org
Isoelectric Point (pI): A critical concept associated with zwitterions is the isoelectric point (pI), which is the specific pH at which the molecule exists in its neutral, zwitterionic form with no net electrical charge. biochemden.commedschoolcoach.com At a pH below the pI, the molecule will carry a net positive charge, and at a pH above the pI, it will have a net negative charge. chemguide.co.uk This property is crucial for techniques like ion exchange chromatography, which separates molecules based on their net charge at a specific pH. biochemden.com
Properties of Zwitterions: Zwitterionic compounds often exhibit properties characteristic of ionic salts, such as being crystalline solids with high melting points. acs.org They are generally highly soluble in polar solvents like water due to the strong electrostatic interactions with solvent molecules but have low solubility in non-polar solvents. geeksforgeeks.orgacs.org
| Property | Description |
| Net Charge | Zero |
| Structure | Contains both positive and negative formal charges |
| Solubility | Typically high in polar solvents, low in non-polar solvents. geeksforgeeks.orgacs.org |
| Physical State | Often crystalline solids. acs.org |
| Melting Point | Generally high. acs.org |
| Isoelectric Point (pI) | The pH at which the net charge is zero. biochemden.commedschoolcoach.com |
Historical Development of Pyridinium-Based Compounds in Chemical Research
The history of pyridinium (B92312) compounds is intrinsically linked to the discovery and study of pyridine (B92270). Pyridine, a heterocyclic aromatic compound, was first discovered in the 1850s from the processing of bone tar and was later found in coal tar, which became its primary source. khanacademy.org The correct molecular structure of pyridine, C₅H₅N, was proposed in 1869 by Wilhelm Körner and confirmed by James Dewar in 1871, who suggested its structural relation to benzene (B151609) with one CH group replaced by a nitrogen atom. wikipedia.org
The development of synthetic methods for pyridine and its derivatives was a significant focus of early organic chemistry. mdpi.com Key milestones in this area have paved the way for the extensive use of pyridinium compounds in various fields of chemical research. rsc.org
Key Historical Developments:
First Synthesis (1876): Sir William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube to produce pyridine. wikipedia.org
Hantzsch Pyridine Synthesis (1881): Arthur Rudolf Hantzsch developed a method to synthesize pyridine derivatives from a β-keto acid, an aldehyde, and ammonia. wikipedia.org
Chichibabin Pyridine Synthesis (1924): Aleksei Chichibabin invented a more efficient synthesis route for pyridine using inexpensive reagents, which is still utilized in industrial production. wikipedia.org
Kröhnke Pyridine Synthesis (1961): Fritz Kröhnke and Wilfried Zecher developed a method for synthesizing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org This method has proven valuable for creating diverse pyridine derivatives, including those for combinatorial libraries. acs.orgacs.org
Photochemistry of Pyridinium Salts (1970s): The discovery that pyridinium salts undergo unique photocyclization reactions opened new avenues in synthetic chemistry. scilit.comrsc.org These photochemical transformations allow for the construction of complex molecular architectures. rsc.org
The study of pyridinium salts has expanded significantly over the centuries, with these compounds playing crucial roles in the development of pharmaceuticals, agrochemicals, and materials science. rsc.org They are integral to the synthesis of various natural products and bioactive molecules. rsc.org
| Milestone | Year | Description |
| Discovery of Pyridine | 1850s | Isolated from bone tar. khanacademy.org |
| Structural Proposal | 1869 | Wilhelm Körner proposed the correct structure. wikipedia.org |
| First Synthesis | 1876 | Sir William Ramsay synthesizes pyridine from acetylene and hydrogen cyanide. wikipedia.org |
| Hantzsch Synthesis | 1881 | Arthur Hantzsch develops a method for pyridine derivative synthesis. wikipedia.org |
| Chichibabin Synthesis | 1924 | Aleksei Chichibabin devises an efficient industrial synthesis for pyridine. wikipedia.org |
| Kröhnke Synthesis | 1961 | Fritz Kröhnke develops a versatile synthesis for functionalized pyridines. wikipedia.orgdrugfuture.com |
| Photochemical Reactions | 1970s | Discovery of unique photocyclization reactions of pyridinium salts. scilit.comrsc.org |
Structure
3D Structure
Properties
CAS No. |
84788-21-6 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(pyridin-1-ium-1-ylmethyl)benzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h1-9H,10H2 |
InChI Key |
BMOXGRKKKMDDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2S(=O)(=O)[O-] |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 1 Sulphonatophenyl Methyl Pyridinium Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including pyridinium (B92312) zwitterions. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity of atoms and gain information about their chemical environment.
Proton (¹H) NMR Analysis of Pyridinium Zwitterions
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. In pyridinium zwitterions, the chemical shifts of the protons are significantly influenced by the positively charged pyridinium ring and the negatively charged sulfonate group.
The protons on the pyridinium ring typically appear at downfield chemical shifts (higher ppm values) due to the deshielding effect of the positive charge on the nitrogen atom. This effect is most pronounced for the protons in the ortho positions (adjacent to the nitrogen) and the para position. The methylene (B1212753) bridge protons, situated between the pyridinium ring and the phenylsulfonate group, also exhibit characteristic chemical shifts.
Studies on various pyridinium salts have shown that the chemical shifts of the pyridinium protons can be influenced by the nature of the counter-ion and the solvent. researchgate.net For instance, in a study of 4-methyl-1-(4-phenoxybutyl)pyridin-1-ium salts, the chemical shifts of the ortho-pyridinium protons (Hα) showed a significant range of 0.75 ppm with different counter-anions, while the meta-pyridinium protons (Hβ) were less affected, with a range of 0.29 ppm. researchgate.net This highlights the sensitivity of the proton chemical shifts to the immediate chemical environment. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Pyridinium Moieties in Related Systems
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridinium H-2, H-6 (ortho) | 8.5-9.0 | d or m | Most deshielded due to proximity to the positive nitrogen. researchgate.net |
| Pyridinium H-4 (para) | 8.0-8.5 | t or m | Also significantly deshielded. |
| Pyridinium H-3, H-5 (meta) | 7.8-8.2 | t or m | Generally less deshielded than ortho and para protons. researchgate.net |
| Methylene (-CH₂-) | 5.5-6.0 | s | Protons of the bridge connecting the two rings. |
| Phenyl H (ortho to -SO₃⁻) | 7.8-8.0 | d | Deshielded by the electron-withdrawing sulfonate group. |
| Phenyl H (meta to -SO₃⁻) | 7.4-7.6 | t | Less affected by the sulfonate group. |
Note: The exact chemical shifts can vary depending on the specific substitution pattern of the phenyl ring (ortho, meta, or para sulfonation), the solvent used for analysis, and the concentration. The formation of the pyridinium cation leads to a downfield shift for all ring protons compared to neutral pyridine (B92270), reflecting the decreased electron density. pw.edu.pl
Carbon-13 (¹³C) NMR Characterization
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of the carbon atoms.
In 1-[(Sulphonatophenyl)methyl]pyridinium (B12797540) systems, the carbon atoms of the pyridinium ring are significantly deshielded and appear at lower field (higher ppm) compared to unsubstituted pyridine. spectrabase.comchemicalbook.comchemicalbook.com The carbon directly bonded to the nitrogen atom (C-2 and C-6) and the C-4 carbon are typically the most deshielded. The presence of the positively charged nitrogen atom causes a significant downfield shift for the pyridinium carbons. dtic.mil The chemical shifts of the phenyl ring carbons are influenced by the position of the sulfonate group. The carbon atom to which the sulfonate group is attached (ipso-carbon) shows a characteristic chemical shift.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Systems
| Carbon | Chemical Shift (δ, ppm) | Notes |
| Pyridinium C-2, C-6 | 145-150 | Highly deshielded due to the adjacent nitrogen atom. |
| Pyridinium C-4 | 140-145 | Also significantly deshielded. |
| Pyridinium C-3, C-5 | 125-130 | Less deshielded than C-2, C-4, and C-6. |
| Methylene (-CH₂-) | 60-65 | Carbon of the bridging methylene group. |
| Phenyl C (ipso to -SO₃⁻) | 140-145 | Carbon directly attached to the sulfonate group. |
| Phenyl C (other) | 120-135 | Chemical shifts depend on the substitution pattern. |
Note: These are general ranges and the actual values can be influenced by the solvent and specific substitution on the phenyl ring. The chemical shift of a ¹³C nucleus is affected by factors such as hybridization and bonding to electronegative atoms. libretexts.org
Advanced NMR Techniques for Zwitterionic Conformational Studies
To gain deeper insights into the three-dimensional structure and conformational preferences of these zwitterionic molecules, advanced NMR techniques are employed. These include two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques help in the unambiguous assignment of all proton and carbon signals. nih.govnih.gov
Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide information about the spatial proximity of different protons within the molecule. This is particularly useful for determining the preferred orientation of the phenylsulfonate ring relative to the pyridinium ring. The application of these techniques can help to elucidate the conformational dynamics of the molecule in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and their environment, making them powerful tools for characterizing the functional groups in this compound systems.
Fourier Transform Infrared (FTIR) Spectroscopy of Sulfonate and Pyridinium Moieties
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Both the sulfonate and pyridinium groups have characteristic absorption bands in the infrared spectrum.
The sulfonate group (SO₃⁻) gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. These typically appear in the regions of 1140-1250 cm⁻¹ and 1030-1070 cm⁻¹, respectively. researchgate.net The exact positions of these bands can be influenced by the local environment and any interactions with the pyridinium cation. researchgate.netresearchgate.net
The pyridinium ring also exhibits a series of characteristic vibrations. These include C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and ring stretching vibrations (C=C and C=N stretching) in the 1400-1650 cm⁻¹ region. pw.edu.pl The formation of the pyridinium cation from pyridine leads to shifts in these vibrational frequencies. researchgate.net The N-H stretching vibration in pyridinium salts can vary significantly depending on the anion and hydrogen bonding. cdnsciencepub.com
Table 3: Key FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1140-1250 | Strong |
| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | 1030-1070 | Strong |
| Pyridinium Ring | C=C and C=N Stretching | 1400-1650 | Medium to Strong |
| Aromatic C-H | Stretching | > 3000 | Medium to Weak |
| Methylene (-CH₂-) | C-H Stretching | 2850-2960 | Medium |
Note: The presence of water can influence the spectra, particularly in the O-H stretching region around 3200-3600 cm⁻¹.
Raman Spectroscopy Applications for Pyridinium Ring Vibrations
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum.
For pyridinium systems, Raman spectroscopy is highly effective for characterizing the vibrations of the pyridinium ring. The ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often strong in the Raman spectrum. nih.govacs.org These typically appear in the region of 990-1050 cm⁻¹. tandfonline.comresearchgate.net The positions of these bands are sensitive to the electronic structure of the ring and can be used to probe interactions with the sulfonate group and the surrounding environment. researchgate.net Studies on pyridinium salts have shown that the Raman spectra can provide a detailed vibrational assignment when compared with theoretical calculations. mdpi.com
The sulfonate group also has characteristic Raman bands, though they may be weaker than in the FTIR spectrum. The S-O stretching vibrations can be observed, providing complementary information to the FTIR data. researchgate.net
Table 4: Characteristic Raman Shifts for Pyridinium Ring Vibrations
| Vibrational Mode | Frequency Range (cm⁻¹) | Notes |
| Ring Breathing (ν₁) | 990-1015 | Often a very strong and sharp peak. |
| Trigonal Ring Breathing (ν₁₂) | 1020-1040 | Another characteristic strong peak. |
| C-H in-plane bending | 1200-1250 | Medium intensity. |
| Ring Stretching | 1600-1640 | Corresponds to C=C and C=N stretching. cdnsciencepub.com |
Note: The relative intensities of Raman bands can provide additional structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption
UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For pyridinium betaines, which include the zwitterionic form of this compound, this technique is particularly revealing due to their unique electronic characteristics.
Zwitterionic pyridinium systems, such as pyridinium sulfonates and the well-known Reichardt's betaine (B1666868) dye, are renowned for their pronounced solvatochromism. rsc.orgnih.gov This phenomenon is the change in the color of a solution of the dye depending on the polarity of the solvent in which it is dissolved. Specifically, these compounds typically exhibit negative solvatochromism, where the longest-wavelength absorption band undergoes a hypsochromic (blue) shift as the polarity of the solvent increases. rsc.orgnih.gov
This effect is rooted in the differential solvation of the electronic ground state and the first excited state. rsc.org The ground state of these zwitterionic dyes is characterized by a very large permanent dipole moment (μg), often exceeding 10–15 Debye (D). rsc.orgacs.orgacs.org In contrast, upon electronic excitation, a significant intramolecular charge transfer occurs, leading to an excited state with a considerably smaller dipole moment (μe), which can be as low as 3–6 D. rsc.orgacs.orgacs.org
Polar solvents are more effective at stabilizing the highly polar ground state than the less polar excited state. This preferential stabilization increases the energy difference between the two states, resulting in the absorption of higher-energy (shorter wavelength) light. nih.govrsc.org This remarkable sensitivity to solvent polarity has led to the use of dyes like 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate as empirical probes for establishing solvent polarity scales, such as the ET(30) scale. rsc.orgrsc.org
Table 1: Solvatochromic Data for a Representative Pyridinium Betaine Dye (Reichardt's Dye) Illustrative data showing the shift in maximum absorption wavelength (λmax) with solvent polarity.
| Solvent | Polarity (ET(30) kcal/mol) | λmax (nm) |
|---|---|---|
| Diphenyl ether | 37.7 | 796 |
| Acetone | 42.2 | 677 |
| Ethanol | 51.9 | 551 |
| Methanol | 55.4 | 515 |
| Water | 63.1 | 453 |
The solvatochromism observed in pyridinium zwitterions is a direct consequence of an intramolecular charge-transfer (ICT) electronic transition. rsc.orgdigitellinc.com In the ground state of a pyridinium sulfonate or phenolate (B1203915) betaine, there is a significant separation of charge, with a negative charge localized on the sulfonate or phenolate group (the donor) and a positive charge on the pyridinium ring (the acceptor). nih.gov
X-ray Diffraction and Crystal Engineering
X-ray diffraction techniques are indispensable for the precise determination of the three-dimensional arrangement of atoms in the solid state, providing a definitive blueprint of the molecule's structure and its packing in a crystal lattice.
Furthermore, SC-XRD studies often reveal that the planes of the pyridinium ring and the anionic moiety are not coplanar. In one pyridinium N-phenolate betaine derivative, the interplanar angle between the pyridinium and phenolate rings was found to be 65°. rsc.org This twisting is a common feature that influences the crystal packing and the electronic properties of the molecule.
Table 2: Illustrative Crystallographic Data for a Pyridinium Salt Data based on the reported structure of 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₅N₂O⁺ · Cl⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.7831 (3) |
| b (Å) | 10.3019 (4) |
| c (Å) | 16.5919 (6) |
| β (°) | 98.683 (2) |
| Volume (ų) | 1316.32 (9) |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govacs.org By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of how neighboring molecules interact. researchgate.net
Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Representative Pyridinium Salt Illustrative data from a study on bis{2-[(pyridin-2-yl)amino]pyridinium} tetracyanonickelate(II). nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| N···H / H···N | 37.2 |
| C···H / H···C | 28.3 |
| H···H | 21.9 |
| C···C | 4.6 |
| C···N / N···C | 3.8 |
| Other | 4.2 |
The arrangement of molecules in a crystal, or crystal packing, is directed by a combination of intermolecular forces. acs.orgresearchgate.net In pyridinium sulfonate salts, the strong electrostatic attraction between the positively charged pyridinium cation and the negatively charged sulfonate anion is fundamental. This is augmented by a network of weaker, more directional interactions, primarily hydrogen bonds. acs.orgnih.gov The protonated pyridinium nitrogen and various C-H groups act as hydrogen bond donors, while the oxygen atoms of the sulfonate group are strong acceptors, leading to robust N-H···O and C-H···O interactions that often define the supramolecular architecture. acs.org
Polymorphism, the ability of a substance to crystallize into different solid-state forms, is a critical consideration in materials science. nih.gov Different polymorphs of the same compound can have distinct physical properties. This phenomenon is well-documented for sulfonamides and related compounds due to the flexibility of intermolecular interactions. nih.gov For pyridinium salts, the choice of counter-ion, solvent, and crystallization conditions can lead to the formation of different polymorphs or solvated structures, each with a unique crystal packing arrangement. nih.govacs.org
Mass Spectrometry and Elemental Analysis
Mass spectrometry (MS) and elemental analysis are fundamental techniques for the structural elucidation and verification of the empirical formula of novel compounds.
Mass spectrometry for pyridinium-based systems, such as this compound, often employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to analyze the intact molecule. bris.ac.uk ESI-MS is particularly well-suited for ionic compounds, as it facilitates the transfer of pre-existing ions from solution to the gas phase. In positive-ion mode, the primary species observed would be the cation, [C₁₂H₁₂NO₃S]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the accurate mass of this cation, which can be used to confirm its elemental composition.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. For the this compound cation, characteristic fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a pyridinium ion and a sulphonatophenylmethyl radical, or vice-versa. The fragmentation of pyridinium derivatives can also result in the neutral loss of pyridine. researchgate.net
Table 1: Predicted Mass Spectrometry Fragments for the this compound Cation
| Fragment Ion | Formula | Predicted m/z (monoisotopic) | Description |
|---|---|---|---|
| Molecular Cation | [C₁₂H₁₂NO₃S]⁺ | 250.0565 | Intact cation |
| Pyridine | [C₅H₅N] | 79.0422 | Resulting from cleavage and rearrangement |
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur) within the pure compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula (C₁₂H₁₁NO₃S). A close correlation between the experimental and theoretical values serves as a key indicator of the sample's purity and confirms its empirical formula. Such analyses have been successfully used to characterize similar methyl-pyridinium products. orientjchem.org
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % |
|---|---|
| Carbon (C) | 57.82% |
| Hydrogen (H) | 4.45% |
| Nitrogen (N) | 5.62% |
| Oxygen (O) | 19.25% |
X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the elemental composition and chemical states of the atoms within the top few nanometers of a sample. For pyridinium-based systems, XPS provides detailed information about the electronic environment of the nitrogen, carbon, sulfur, and oxygen atoms. nih.govrsc.org
The analysis of this compound by XPS would reveal characteristic core-level spectra. The binding energies are sensitive to the chemical environment, including the positive charge on the pyridinium ring and the formal charge on the sulfonate group. rsc.orgresearchgate.net
N 1s Spectrum : The nitrogen atom in the pyridinium ring is quaternized, carrying a formal positive charge. This results in a characteristic N 1s binding energy at a higher value compared to neutral pyridine. For pyridinium-based ionic liquids, this peak is typically observed in the range of 402.0 to 403.0 eV. nih.govresearchgate.net
C 1s Spectrum : The C 1s spectrum is more complex and requires deconvolution into multiple components representing the different carbon environments. researchgate.net This would include:
Carbons of the pyridinium ring, which are electron-deficient and appear at higher binding energies.
Carbons of the phenyl ring.
The methylene bridge carbon (-CH₂-).
Aliphatic carbons, typically used for charge correction, are often set to a reference binding energy of 285.0 eV. nih.gov
S 2p and O 1s Spectra : The sulfur and oxygen atoms of the sulfonate group (-SO₃⁻) also yield characteristic peaks. The S 2p spectrum would show a doublet (S 2p₃/₂ and S 2p₁/₂) at a binding energy characteristic of a sulfate (B86663) or sulfonate species. The O 1s spectrum would show a primary component corresponding to the oxygen atoms in the sulfonate group.
Table 3: Expected Binding Energies from XPS Analysis of this compound
| Core Level | Functional Group | Expected Binding Energy (eV) | Reference |
|---|---|---|---|
| N 1s | Pyridinium Cation (N⁺) | 402.0 - 403.0 | nih.govresearchgate.net |
| C 1s | C-N, C-C (Pyridinium Ring) | 286.0 - 288.0 | researchgate.net |
| C 1s | C-C, C-H (Phenyl Ring) | ~285.5 | researchgate.net |
| C 1s | C-S (Methylene Bridge) | ~285.8 | researchgate.net |
| S 2p₃/₂ | Sulfonate (-SO₃⁻) | ~168.0 - 169.0 |
Computational Chemistry and Theoretical Investigations of Pyridinium Sulfonate Zwitterions
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. mdpi.com It is particularly effective for zwitterionic systems due to its balance of computational cost and accuracy in describing electronic properties. mdpi.com Functionals like the hybrid B3LYP are commonly employed, often with extensive basis sets such as def2-TZVP or 6-311++G(2d,2p), to ensure reliable predictions. mdpi.comresearchgate.net
DFT calculations are instrumental in predicting the optimized molecular geometry of pyridinium (B92312) zwitterions. For these molecules, the key structural features include the planarity of the pyridinium ring, the orientation of the sulfonate group, and the bond lengths and angles connecting the phenyl and pyridinium moieties.
The electronic structure is defined by the distribution of electron density. In pyridinium zwitterions, there is a clear charge separation, with the pyridinium ring carrying a formal positive charge and the sulfonate group a negative charge. This charge distribution is fundamental to the molecule's properties and interactions.
Table 1: Representative Geometric Parameters for Pyridinium-Containing Systems from DFT Calculations
| Parameter | System | Calculated Value | Reference |
| Dihedral Angles | Zwitterionic Pyridinium–Triazole Ligands | Varies significantly with positional isomerism | mdpi.com |
| Bond Angles (O=Se–O) | Selenate Anion in a Double Salt | 108.4° - 111.7° | uctm.edu |
| C–N Bond Length | N-(1-ethoxyvinyl)pyridinium salt | Subject to rotational conformation | mdpi.com |
| N-H···N Hydrogen Bond | Sulfamethazine-Pyridine Solvate | Key stabilizing interaction | nih.gov |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.combhu.ac.in
For pyridinium sulfonate zwitterions, FMO analysis typically reveals that the HOMO is localized on the sulfonate (-SO₃⁻) and phenyl portions of the molecule, which are the electron-rich regions. researchgate.net Conversely, the LUMO is predominantly localized on the electron-deficient pyridinium ring. mdpi.comresearchgate.netmdpi.com This spatial separation of the HOMO and LUMO is characteristic of a molecule with significant intramolecular charge transfer (ICT) character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is a critical parameter for assessing molecular stability and reactivity. bhu.ac.in A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. bhu.ac.in In contrast, a small gap suggests the molecule is more polarizable and reactive. For example, in one study on a related pyridinium-benzimidazolate zwitterion, the HOMO and LUMO were shown to have localized population densities, indicating that delocalization can significantly affect the frontier orbital energies. researchgate.net
Table 2: FMO Energies and Global Reactivity Descriptors from DFT Calculations
| Parameter | Description | Typical Finding for Pyridinium Zwitterions | Reference |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Localized on electron-rich sulfonate/phenyl group | mdpi.comresearchgate.net |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Localized on electron-deficient pyridinium ring | mdpi.comresearchgate.netmdpi.com |
| E_g (HOMO-LUMO Gap) | Energy difference (E_LUMO - E_HOMO) | Moderate to large, indicating stability | bhu.ac.in |
| Global Hardness (η) | Resistance to change in electron distribution | Calculated from HOMO/LUMO energies | bhu.ac.in |
| Global Electrophilicity (ω) | Measure of electron-accepting capability | Generally high for pyridinium systems | bhu.ac.in |
Molecular Electrostatic Potential (ESP) or Molecular Electrostatic Surface Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. bhu.ac.in These maps are invaluable for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. bhu.ac.in
In an ESP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. For a pyridinium sulfonate zwitterion, the most negative potential is concentrated around the oxygen atoms of the sulfonate group. researchgate.net Regions of positive potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. The most positive potential is located on the pyridinium ring, particularly on the hydrogen atoms attached to it. researchgate.netresearchgate.net The ESP map clearly visualizes the zwitterionic nature of the compound, with distinct, spatially separated regions of positive and negative potential. researchgate.net
Quantum Chemical Calculations
Beyond DFT, other quantum chemical methods are employed to refine the understanding of these complex molecules, especially their behavior in different environments and their dynamic conformational landscapes.
The properties of a zwitterion like 1-[(Sulphonatophenyl)methyl]pyridinium (B12797540) can be significantly influenced by its environment, particularly in solution. Quantum chemical calculations can model these effects using continuum solvation models (like the Polarizable Continuum Model, PCM) or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches. researchgate.netkyoto-u.ac.jp These models account for the dielectric effect of the solvent, which can stabilize the charge separation in the zwitterion.
Solvation has a notable impact on both molecular geometry and electronic energy levels. The strong dipole moment of the zwitterion interacts favorably with polar solvents, leading to increased solubility. This interaction can cause subtle changes in bond lengths and angles compared to the gas phase geometry. Furthermore, the solvent can differentially stabilize the HOMO and LUMO, thereby altering the HOMO-LUMO gap and influencing the molecule's electronic transitions and UV-Vis absorption spectrum. mdpi.com For example, studies on other pyridinium derivatives have shown that pH-dependent structures in solution, transitioning from a protonated to a zwitterionic form, can be accurately modeled, explaining observed spectroscopic changes. mdpi.com
Second-Order Hyperpolarizability Calculations for Non-linear Optical Properties
The unique electronic structure of zwitterions, characterized by a formal positive and negative charge within the same molecule, makes them intriguing candidates for non-linear optical (NLO) materials. The compound this compound, with its pyridinium cation (acceptor) and sulfonate anion (donor) linked by a methylene (B1212753) and phenyl bridge, possesses an inherent intramolecular charge-transfer character that is a key requirement for second-order NLO activity.
Theoretical calculations are essential for predicting and understanding the NLO properties of such molecules. The primary NLO property of interest for second-order effects is the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate these properties. frontiersin.orgnih.govresearchgate.net A finite-field method implemented in quantum chemistry software is a common approach, where the response of the molecule's dipole moment to an applied external electric field is calculated to determine the polarizability (α) and hyperpolarizabilities (β and γ). dtic.mil
For molecules designed for NLO applications, the choice of the DFT functional is critical. Functionals like CAM-B3LYP are often used for their accuracy in describing charge-transfer excitations, which are fundamental to the NLO response of donor-π-acceptor systems. frontiersin.orgnih.gov The calculations typically involve:
Geometry Optimization: The molecule's structure is first optimized to find its lowest energy conformation.
Property Calculation: Using the optimized geometry, the polarizability and hyperpolarizability tensors are computed. The total (or static) first hyperpolarizability (β_tot_) is then derived from the tensor components.
Studies on similar donor-π-acceptor systems and zwitterionic chromophores demonstrate that strategic design, such as extending the π-conjugated bridge or modifying the donor/acceptor strength, can significantly enhance the hyperpolarizability. nih.govacs.org For pyridinium sulfonate zwitterions, the key factors influencing the calculated β value would include the distance and orientation between the pyridinium and sulfonate groups, and the nature of the aromatic linker. While specific calculations for this compound are not broadly published, data from analogous systems provide valuable benchmarks.
| Molecule Class | Computational Method | Calculated β Value (10-30 esu) | Key Structural Feature |
|---|---|---|---|
| NO2-tetracene-N(CH3)2 Derivative | CAM-B3LYP/cc-pVDZ | 1584.22 | Extended polycyclic aromatic hydrocarbon bridge. nih.gov |
| D-π-A+ Azonia-based Chromophore | DFT | 144 | Azonia aromatic heterocycle as the acceptor unit. acs.org |
| Phenanthrene-based D-A System | MP2/cc-pVDZ | ~10-70 | Varies with different donor/acceptor pairs. researchgate.net |
| Au3Cu1 Cluster | CAM-B3LYP/LANL2DZ | 3160 (4.73 x 103 au) | Bimetallic cluster with significant charge transfer. nih.gov |
This table presents representative data from computational studies on various classes of NLO molecules to illustrate the range of calculated hyperpolarizability values. The values are highly dependent on the specific molecular structure and computational approach.
Molecular Dynamics (MD) Simulations of Zwitterionic Polymer Hydration
When zwitterionic monomers like pyridinium sulfonates are incorporated into polymers, the resulting materials often exhibit exceptional hydrophilicity and unique anti-biofouling properties. Molecular dynamics (MD) simulations are a powerful computational tool used to study the hydration behavior of these polymers at the molecular level, revealing how water molecules arrange and interact with the zwitterionic groups. rsc.orgnih.gov
All-atom MD simulations model the polymer chains and surrounding water molecules explicitly. By calculating the forces between all atoms over time, MD simulations can track the trajectory and dynamics of every particle in the system. nih.govresearchgate.net These simulations provide critical insights into:
The Structure of the Hydration Layer: Studies on polymers containing sulfobetaine (B10348) (a structure related to pyridinium sulfonate) show that water molecules form a highly structured and tightly bound layer around the zwitterionic groups. nih.govkinampark.com This is due to strong electrostatic interactions between water and the cationic/anionic moieties.
Water Dynamics: MD simulations reveal that the mobility of water within this hydration layer is significantly reduced compared to bulk water. nih.govresearchgate.net This layer is often described as a "dynamic hydration layer" that can extend several angstroms from the polymer surface. nih.gov
Mechanism of Antifouling Properties: The strong water binding is believed to be the primary mechanism behind the antifouling performance of zwitterionic polymers. rsc.orgkinampark.com The energetically stable hydration layer creates a physical and energetic barrier that prevents proteins and other biomolecules from adsorbing onto the polymer surface. rsc.org
A notable finding from MD simulations of polybetaines is the existence of two distinct regions within the hydration shell. nih.gov An inner region, extending up to ~10.5 Å, is influenced by the conformational motions of the zwitterionic side chains. nih.gov An outer region, extending further to ~18 Å from the polymer backbone, still exhibits reduced water mobility compared to the bulk solvent. nih.govresearchgate.net This extensive and stable hydration layer is key to the material's properties.
| Polymer System Studied | Simulation Method | Key Finding | Reference |
|---|---|---|---|
| Poly(sulfobetaine methacrylate) (pSBMA) | MD and Steered MD (SMD) | Strong interactions with water molecules and high surface resistance to protein adsorption. | rsc.org |
| Poly(3-[2-(acrylamido) ethyldimethylammonio] propanesulfonate) (PAEDAPS) | All-Atom MD | A dynamic hydration layer extends ~18 Å from the polymer backbone, with reduced water mobility. | nih.govresearchgate.net |
| Sulfobetaine Brush Array | Umbrella Sampling and MD | At high grafting density, an organized structure holds a tightly bound water layer, creating a strong repulsive force. | nih.gov |
| General Zwitterionic Polymers (e.g., polySB) | Density Functional Theory (DFT) | Strong, covalent-nature bonds form between water hydrogens and oxygen atoms of the anionic sulfonate group. | rsc.org |
Energy Landscape and Tautomeric Preferences of Pyridine (B92270) Sulfonylureas
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is critical in determining the structure and reactivity of many heterocyclic compounds. For molecules containing both a pyridine ring and a sulfonylurea bridge, several tautomeric forms are possible. Understanding the relative stability of these tautomers is crucial for predicting their conformational preferences and biological interactions.
Computational quantum chemistry methods are used to explore the energy landscape of these molecules and determine the most stable tautomeric forms. nih.gov The process involves:
Identifying Potential Tautomers: All chemically reasonable tautomers are identified. For a pyridine sulfonylurea, tautomerism can occur in the urea (B33335) moiety (–NH–C(=O)–NH– vs. –N=C(–OH)–NH–) and by proton migration to a nitrogen atom on the pyridine ring. nih.gov
Geometry Optimization and Energy Calculation: The geometry of each tautomer is optimized, and its electronic energy is calculated using a reliable theoretical method (e.g., B3LYP/6-311G+(d,p)). nih.gov
Determining Relative Stabilities: The Gibbs free energies (ΔG) of the tautomers are compared. The tautomer with the lowest energy is the most stable and therefore the most abundant form at equilibrium. researchgate.net
A theoretical study on a range of sulfonylurea herbicides, some containing pyridine rings, found a clear preference for one tautomeric form over others. nih.gov The most stable tautomer was consistently the one where the urea group remains in its keto form (–NH–C(=O)–NH–) and an intramolecular hydrogen bond forms between a urea N-H and a nitrogen atom on the heterocyclic (pyridine) ring. nih.gov The alternative enol tautomer, where the urea group becomes –N=C(–OH)–NH–, was calculated to be significantly less stable, with an energy difference of 30–65 kJ/mol at the B3LYP/6-311G+(d,p) level of theory. nih.gov These findings, supported by experimental data from NMR and X-ray studies on similar systems, confirm that the keto form is overwhelmingly dominant. researchgate.net
| Tautomer Description | Key Structural Feature | Relative Stability (kJ/mol) | Computational Level |
|---|---|---|---|
| Tautomer 1 (Most Stable) | Keto form of urea: –NH–C(=O)–NH–. Intramolecular H-bond between urea NH and pyridine N. | 0 (Reference) | B3LYP/6-311G+(d,p). nih.gov |
| Tautomer 2 (Less Stable) | Enol form of urea: –N=C(–OH)–NH–. Intramolecular H-bond between enol OH and sulfonyl O. | +30 to +65 | B3LYP/6-311G+(d,p). nih.gov |
This table summarizes findings from a theoretical study on sulfonylurea compounds, demonstrating the significant energetic preference for the keto tautomer.
Reactivity and Reaction Mechanisms of 1 Sulphonatophenyl Methyl Pyridinium Derivatives
Cycloaddition Reactions Involving Pyridinium (B92312) Zwitterions
Pyridinium zwitterions, particularly pyridinium ylides and oxidopyridinium betaines derived from precursors like 1-[(sulphonatophenyl)methyl]pyridinium (B12797540), are valuable intermediates in cycloaddition reactions. These reactions leverage the 1,3-dipolar or 1,5-dipolar nature of the pyridinium species to construct a variety of heterocyclic scaffolds.
The [3+2] cycloaddition reaction is a powerful method for synthesizing five-membered heterocyclic rings. In the context of pyridinium chemistry, pyridinium ylides act as three-atom components that react with various dipolarophiles. These ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base.
The reaction of pyridinium ylides with alkynes is a well-established route to indolizine (B1195054) derivatives. mdpi.com A study investigating the cycloaddition of pyridinium ylides with propiolic esters or amides found that the highest yields of indolizines were achieved when both the pyridinium salt and the alkyne were substituted with strong electron-withdrawing groups like acetyl, cyano, ester, or amide. mdpi.com The mechanism is generally described as a concerted, orbital-controlled process. mdpi.com
A theoretical study using Molecular Electron Density Theory (MEDT) on the [3+2] cycloaddition (32CA) reactions of pyridinium bis(methoxycarbonyl)methylides (PMYs) and pyridinium dicyanomethylides (PCYs) with cyclooctyne (B158145) revealed that the electronic structure of these azomethine ylides significantly influences their reactivity. consensus.app The analysis classified the ylides as having ambiphilic character, acting as both strong electrophiles and nucleophiles. consensus.app These polar reactions proceed through a one-step mechanism via highly asynchronous transition states, with the reactions of PCYs being more facile than those of PMYs, which aligns with experimental observations. consensus.app
Another variation involves the oxidative [3+2] cycloaddition of in situ generated pyridinium-N-imines with alkynylphosphonates to produce pyrazolo[1,5-a]pyridine-3-phosphonates. mdpi.com The reactivity of the alkynylphosphonate is dependent on its substituent, with some derivatives requiring a catalyst like Fe(NO₃)₃·9H₂O to proceed efficiently. mdpi.com
The versatility of this reaction is further demonstrated in the synthesis of triazolodiazepinium salts. Bicyclic 1-aza-2-azoniaallenium salt intermediates, generated from azoester species, undergo a Huisgen-type [3+2] cycloaddition with nitriles. nih.gov This is followed by a spontaneous researchgate.netbas.bg-cationic rearrangement to form the fused diazepinium products. nih.gov
Table 1: Examples of [3+2] Cycloaddition Reactions with Pyridinium Derivatives
| Pyridinium Precursor Type | Dipolarophile | Product | Reference |
|---|---|---|---|
| Pyridinium Ylide | Alkyne (e.g., ethyl propiolate) | Indolizine | mdpi.com |
| Pyridinium Dicyanomethylide | Cyclooctyne | Indolizine | consensus.app |
| Pyridinium-N-imine | Alkynylphosphonate | Pyrazolo[1,5-a]pyridine | mdpi.com |
Medium-sized rings, such as seven- and eight-membered heterocycles, can be accessed through higher-order cycloadditions like [5+2] and [4+3] reactions involving oxidopyridinium ions. These betaines act as five-atom synthons.
Research on trifluoromethylated oxidopyridinium betaines has shown their participation in [5+2] cycloadditions with dienophiles like N-methylmaleimide to yield trifluoromethylated 8-azabicyclo[3.2.1]octane derivatives. nih.gov The stereoselectivity of the reaction was found to be dependent on the position of the trifluoromethyl group on the pyridinium ring. nih.gov Betaines with a CF₃ group at the 2- or 6-position favored the formation of endo-products, while a 5-CF₃ substituted betaine (B1666868) exclusively gave the exo-product. nih.gov Computational studies have been employed to understand the reactivity of these fluorinated betaines. nih.gov
While direct examples of [5+3] cycloadditions involving this compound were not prominently featured in the surveyed literature, related [4+3] cycloadditions highlight the utility of pyridinium intermediates in forming seven-membered rings. N-alkyl oxidopyridinium ions, for instance, react with dienes in a [4+3] manner to afford cycloadducts with high regioselectivity. nih.gov DFT calculations suggest a concerted mechanism for this process, providing rapid access to bicyclic nitrogenous structures. nih.gov
Table 2: Examples of Higher-Order Cycloaddition Reactions
| Reaction Type | Pyridinium Intermediate | Reactant | Product Core Structure | Reference |
|---|---|---|---|---|
| [5+2] | Trifluoromethylated Oxidopyridinium Betaine | N-Methylmaleimide | 8-Azabicyclo[3.2.1]octane | nih.gov |
Annulation Reactions for Complex Heterocyclic Architectures
Annulation reactions provide a powerful strategy for constructing fused or polycyclic heterocyclic systems. Pyridinium derivatives, including those with sulfonate groups, can serve as precursors or key intermediates in these transformations. For example, α-aryl ketones react with vinamidinium hexafluorophosphate (B91526) salts in an annulation reaction to yield 3-arylpyridines. nih.gov This method has been applied to the synthesis of specific COX-2 inhibitors. nih.gov
A notable annulation strategy involves the reaction of β-heteroatom amino compounds with vinyl sulfonium (B1226848) salts, leading to the formation of important saturated heterocycles like morpholines, thiomorpholines, and piperazines. nih.govscilit.com This process demonstrates the utility of sulfur-containing reagents in building complex cyclic structures.
Furthermore, pyridinium 1,4-zwitterionic thiolates have been shown to undergo a [3+3] annulation reaction with iodonium (B1229267) ylides. researchgate.net This transformation, catalyzed by copper(I) iodide, assembles a 1,4-oxathiin (B13834599) core under mild conditions. The resulting bicyclic 1,4-oxathiin derivatives can be further converted to benzoannulated 1,4-oxathiins through iodine-mediated aromatization. researchgate.net
Nucleophilic and Electrophilic Pathways in Pyridinium Sulfonate Chemistry
The pyridine (B92270) ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution, preferring to react at the meta-position under harsh conditions. nih.govyoutube.comyoutube.com The presence of the positively charged nitrogen in a pyridinium salt further deactivates the ring towards electrophiles.
Conversely, the electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic attack, particularly at the ortho- and para-positions. nih.govnih.gov This reactivity forms the basis for many functionalization strategies. The nucleophilic aromatic substitution (SₙAr) reactions of substituted N-methylpyridinium ions with piperidine (B6355638) have been studied, revealing a mechanism that involves rate-determining hydrogen-bond formation and deprotonation of the substrate-piperidine addition intermediate. nih.gov This leads to a leaving group order (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I) that differs from the typical "element effect" observed in SₙAr reactions where nucleophilic addition is the rate-determining step. nih.gov
The sulfonate group (SO₃⁻) attached to the phenylmethyl substituent in this compound primarily influences the compound's physical properties (e.g., solubility) and can act as an internal counter-ion. In derivatives where the sulfonic acid group (SO₃H) is present, it can participate in intramolecular proton transfer or act as a Brønsted acid catalyst, as discussed below. acs.org
Catalytic Reaction Mechanisms Mediated by Pyridinium Sulfonates
The combination of a pyridinium core and a sulfonic acid group within the same molecule creates a class of compounds known as Brønsted acidic ionic liquids (BAILs), which are effective and often recyclable catalysts.
Sulfonic acid-functionalized pyridinium ionic liquids are potent Brønsted acid catalysts for a variety of organic reactions. bas.bgacs.org Their catalytic activity is directly related to their acidity, which can be quantified using the Hammett acidity function (H₀). researchgate.netbit.edu.cn The acidity of these ionic liquids is influenced by the nature of the anion, with an observed order of [PSPy][BF₄] > [PSPy][HSO₄] > [PSPy][pTSA] > [PSPy][H₂PO₄] (where [PSPy] = N-propane–sulfonic acid pyridinium). researchgate.netbit.edu.cn
These catalysts have been successfully employed in:
Esterification: Catalyzing the reaction of n-butanol with acetic acid. acs.org
Biginelli Reaction: Synthesizing 3,4-dihydropyrimidin-2(1H)-ones from aromatic aldehydes, β-ketoesters, and urea (B33335)/thiourea under solvent-free conditions. bas.bg
Friedländer Annulation: A water-tolerant, recyclable catalytic system for the one-pot synthesis of quinolines. acs.org
Biomass Conversion: A novel pyridinium propyl sulfonic acid hydrogensulfate ionic liquid, [PSna][HSO₄], has been synthesized and used to efficiently catalyze the conversion of furfuryl alcohol to ethyl levulinate with high yield and conversion rates. acs.org The catalyst's high performance is attributed to its numerous Brønsted acid sites and its ability to lower the reaction's activation energy. acs.org
The mechanism of catalysis involves the protonation of a substrate by the sulfonic acid group, thereby activating it for subsequent reaction steps. The ionic liquid medium can also play a role in stabilizing intermediates and facilitating product formation. An important advantage of these catalysts is their potential for recovery and reuse, making them an attractive option for developing greener chemical processes. bas.bgacs.org
Table 3: Catalytic Applications of Sulfonic Acid Functionalized Pyridinium Ionic Liquids
| Reaction Type | Catalyst Example | Substrates | Product | Reference |
|---|---|---|---|---|
| Biginelli Reaction | [Pyridine-SO₃H]Cl | Aromatic aldehyde, β-ketoester, urea | 3,4-Dihydropyrimidin-2(1H)-one | bas.bg |
| Friedländer Annulation | SO₃H-functionalized ionic liquid | 2-Aminoaryl ketone, β-ketoester | Quinolines | acs.org |
| Biomass Conversion | [PSna][HSO₄] | Furfuryl alcohol, ethanol | Ethyl levulinate | acs.org |
Organocatalysis by Pyridinium Zwitterions
Pyridinium zwitterions, which are neutral molecules with both a positive and a negative charge, have emerged as effective organocatalysts in various chemical transformations. Their unique electronic structure allows them to activate both electrophiles and nucleophiles simultaneously, a principle known as zwitterionic catalysis. rsc.org
One notable application is in the transesterification of methyl carboxylates. nih.gov Novel zwitterionic salts, synthesized from the reaction of isothiocyanates like 3,5-bis(trifluoromethyl)phenyl isothiocyanate with 4-pyrrolidinopyridine (B150190) (PPY), have proven to be effective catalysts for this reaction. nih.gov These arylaminothiocarbonylpyridinium salts facilitate the reaction between methyl carboxylates and alcohols under azeotropic reflux conditions, whereas the parent PPY catalyst is inert under the same conditions. nih.gov
In other reactions, pyridinium zwitterionic intermediates play a crucial role. For instance, pyridine can act as an organocatalyst in the reductive ozonolysis of alkenes. nih.gov This process is hypothesized to proceed through the formation of a zwitterionic peroxyacetal, which facilitates the fragmentation of carbonyl oxides to directly yield ketones or aldehydes without the generation of peroxide byproducts. nih.gov
The reactivity of pyridinium zwitterions can also be controlled to achieve different outcomes. For example, a stable pyridinium 1,5-zwitterion, generated from an azadiene and 4-dimethylaminopyridine, reacts with isatin-derived α-(trifluoromethyl)imines in a temperature-dependent manner. rsc.org At 20 °C, it undergoes an umpolung [4 + 3] annulation, while at reflux temperatures, a formal Michael addition occurs. rsc.org
Furthermore, the concept of zwitterionic organocatalysis has been extended to polymerization reactions. Quaternary ammonium (B1175870) carboxylate zwitterions, such as the naturally occurring L-carnitine, have demonstrated excellent catalytic performance in the ring-opening polymerization (ROP) of cyclic esters like L-lactide. rsc.org The proposed mechanism involves the cooperative activation of the monomer's carbonyl group by the quaternary ammonium and a hydroxyl group, while the carboxylate anion activates the growing polymer chain end. rsc.org This bifunctional activation leads to controlled molecular weights and narrow dispersity of the resulting polymers. rsc.org
Self-Healing Mechanisms in Zwitterionic Polyurethanes Featuring Pyridine Sulfobetaines
Zwitterionic polyurethanes (ZPUs) incorporating pyridine sulfobetaine (B10348) moieties exhibit remarkable self-healing properties, primarily driven by dynamic and reversible electrostatic interactions. These materials are designed with pyridine-containing segments that are subsequently functionalized to create the zwitterionic sulfobetaine structure. researchgate.netrsc.orgresearchgate.net
The fundamental mechanism relies on the strong ionic interactions between the positively charged pyridinium cations and the negatively charged sulfonate anions of the sulfobetaine groups. researchgate.netresearchgate.net These ionic groups aggregate to form clusters that act as physical, reversible crosslinks within the polyurethane matrix. researchgate.netrsc.org When the material is damaged, these physical crosslinks are broken. The self-healing process involves the reformation of these ionic bonds, which restores the material's structural integrity.
A key trigger for the healing process in many of these systems is humidity. researchgate.netrsc.orgresearchgate.net The presence of water molecules plasticizes the polymer matrix and enhances the mobility of the ionic groups. researchgate.netrsc.org This improved ionic mobility allows the dissociated zwitterions to find each other more easily across the damaged interface. Subsequent drying removes the water, allowing the strong electrostatic forces to re-establish the ionic crosslinks, thereby healing the damage. researchgate.netrsc.org This entire process can be repeated multiple times without the need for external energy sources. researchgate.netresearchgate.net
Research has shown a direct correlation between the concentration of zwitterionic segments and the efficiency and speed of self-healing. rsc.org A higher content of pyridine sulfobetaine units leads to a denser network of ionic crosslinks, which in turn results in faster and more complete healing. rsc.org For instance, a study on humidity-responsive ZPUs demonstrated that increasing the zwitterion content significantly accelerated the healing process. rsc.org
The table below summarizes findings from a study on self-healing zwitterionic polyurethanes (SHZPUs) with varying content of zwitterionic units, illustrating the impact on healing time.
| Sample ID | Zwitterion Content | Healing Time (minutes) | Healing Outcome |
| SHZPU02 | Low | > 400 | Incomplete |
| SHZPU04 | Medium-Low | 200 | Complete |
| SHZPU06 | Medium-High | 140 | Complete |
| SHZPU08 | High | 100 | Complete |
| Data sourced from a study on humidity-responsive self-healing ZPUs. rsc.org |
In addition to mechanical properties, these materials also demonstrate the ability to self-heal their shape memory properties, paving the way for their use in renewable and smart applications. researchgate.netrsc.org The self-healing mechanism is attributed to the spontaneous attraction of the zwitterions followed by the slower re-entanglement of the polymer chains. rsc.org
Supramolecular Chemistry and Intermolecular Interactions of Pyridinium Sulfonates
Hydrogen Bonding Networks
Hydrogen bonds are a dominant force in the crystal engineering of pyridinium (B92312) sulfonate salts, creating robust and often predictable patterns that form the basis of their supramolecular structures.
In the crystalline state, pyridinium sulfonate salts exhibit extensive hydrogen bonding networks. The sulfonate group, with its three oxygen atoms, is an excellent hydrogen bond acceptor, while the pyridinium ring can act as a hydrogen bond donor. In protonated structures, the pyridinium N-H group readily forms strong N—H···O hydrogen bonds with the sulfonate oxygen atoms. For instance, in the salt of pyrimethaminium with pyridine-3-sulfonate, each sulfonate group interacts with the protonated pyrimidine (B1678525) ring through two N—H···O hydrogen bonds, creating a distinct cyclic motif. nih.govnih.govresearchgate.net
Beyond the strong N—H···O interactions, weaker C—H···O hydrogen bonds involving the aromatic C-H groups of the pyridine (B92270) ring and the sulfonate oxygen atoms are also prevalent. nih.govnih.gov These interactions, though weaker, play a crucial role in providing additional stability to the crystal lattice. In hydrated crystal structures, water molecules can act as bridges, forming O—H···O hydrogen bonds that link different components of the assembly. For example, in Ca(3-pySO₃)₂·4H₂O, hydrogen bonds are critical in creating a quasi-two-dimensional layered structure. nih.gov The ionic hydrogen bonding between anionic axial sulfato ligands and cationic peripheral pyridinium groups can also lead to the formation of networked structures, as seen in certain metalloporphyrin complexes. mdpi.com
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing | Reference |
|---|---|---|---|---|
| N—H···O | Protonated Pyridinium (N-H) | Sulfonate Oxygen | Primary, strong interaction often forming cyclic motifs. | nih.govnih.govresearchgate.net |
| C—H···O | Pyridinium Ring (C-H) | Sulfonate Oxygen | Secondary, stabilizing interaction contributing to overall lattice energy. | nih.govnih.gov |
| O—H···O | Water (in hydrates) | Sulfonate Oxygen | Forms bridges, linking different molecular components. | nih.gov |
Bifurcated hydrogen bonds, where one hydrogen atom interacts with two acceptor atoms simultaneously, can introduce complexity and competition into the supramolecular assembly. In some systems, these interactions can even take precedence over more conventional and robust synthons. For example, in a molecular complex involving 4-hydroxyquinoline (B1666331) sulfonic acid and 4,4'-bipyridyl propane (B168953), a hydroxyl-assisted pyridyl···pyridinium bifurcated interaction was observed to dominate over the expected sulfonate···pyridinium supramolecular synthon. rsc.org This demonstrates that the presence of other functional groups capable of forming strong, bifurcated hydrogen bonds can alter the expected hierarchy of intermolecular interactions and lead to novel supramolecular architectures. rsc.org
Sulfonate···Pyridinium Supramolecular Synthon Preference and Hierarchy
In the field of crystal engineering, a supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable intermolecular interactions. The charge-assisted N⁺—H···O⁻ interaction between a pyridinium cation and a sulfonate anion is a particularly robust and reliable synthon. Research has established an empirical hierarchy for synthons in multi-functional organic sulfonates with pyridyls. This hierarchy suggests that the sulfonate···pyridinium synthon is preferentially formed over other potential interactions, such as those involving carboxylic acid···pyridine and hydroxyl···pyridine. rsc.org However, as noted previously, this preference can be overridden by the formation of specific bifurcated hydrogen bonds. rsc.org The reliability of the sulfonate···pyridinium synthon makes it a valuable tool for the rational design of molecular complexes with desired structural motifs, such as layered ionic solids. rsc.org
Self-Assembly and Ordered Structures in Zwitterionic Pyridinium Systems
The inherent zwitterionic nature of compounds like 1-[(Sulphonatophenyl)methyl]pyridinium (B12797540), which contain both cationic and anionic centers within the same molecule, is a powerful driver for self-assembly. The strong dipole-dipole interactions between these zwitterionic molecules lead to highly ordered structures. nsf.gov Zwitterionic polymers containing sulfobetaine (B10348) and pyridinium functionalities have been shown to self-assemble into well-defined nanostructures, such as micelles or fractal aggregates, depending on conditions like pH. nih.gov This self-assembly is not limited to polymeric systems. Zwitterionic Sn(IV)-porphyrin complexes, featuring peripheral pyridinium groups and axial sulfato ligands, self-assemble through intermolecular hydrogen bonding to form one-dimensional channel structures. mdpi.com The driving force for this assembly is the strong electrostatic and dipolar interactions, which favor an antiparallel arrangement of the zwitterionic units to form structures like tubular or disk-like aggregates. nsf.gov
| System Type | Driving Forces | Resulting Structures | Reference |
|---|---|---|---|
| Zwitterionic Copolymers (e.g., sulfobetaine 2-vinylpyridine) | Dipole-dipole interactions, electrostatic interactions | Spherical micelles, fractal aggregates, ~1-5 nm clusters | nsf.govnih.gov |
| Zwitterionic Sn(IV)-Porphyrin Complex | Ionic hydrogen bonding | 1D channel structures | mdpi.com |
| Fully-Zwitterionic Triblock Copolymers | Different nature of zwitterionic blocks, dipole-dipole crosslinks | Distinct polymeric phases, ionogels | nsf.gov |
Host-Guest Chemistry and Complexation with Pyridinium Sulfonates
The defined cavities and specific interaction sites within the supramolecular assemblies of pyridinium sulfonates make them interesting candidates for host-guest chemistry. The pyridinium moiety can act as a recognition site for anionic guests, while the sulfonate group can interact with cationic species. In a broader context, host-guest complexation involving pyridinium cations and sulfonate anions has been utilized in various applications. For example, supramolecular vesicles have been designed where a sulfonate guest is encapsulated within a host structure, with a pyridinium-containing molecule acting as a trigger for drug release. nih.gov While specific examples focusing solely on this compound as a host are not detailed in the provided search results, the principles of host-guest chemistry suggest its potential in this area. The ability of related picolinium cations to be selectively complexed by host molecules like triphenylsilanol (B1683266) further underscores the potential for pyridinium-based systems in separation and recognition processes. rsc.org
Advanced Research Applications in Functional Materials
Proton-Conducting Materials and Membranes based on Zwitterionic Pyridinium (B92312) Systems
Zwitterionic materials, including those based on pyridinium systems, have garnered significant interest for their potential in proton-conducting applications, such as in proton-exchange membrane fuel cells (PEMFCs). nih.gov The presence of both acidic (sulfonate) and basic (pyridinium) moieties within the same molecule allows for the formation of extensive hydrogen-bond networks, which can facilitate proton transport. nih.govrsc.org These networks can serve as pathways for proton hopping, a key mechanism for efficient proton conduction. nih.gov
Research into zwitterionic polymers has demonstrated competitive proton conductivities, particularly under humid conditions where water molecules can assist in the formation of continuous hydrogen bond pathways. nih.gov While direct data on membranes composed solely of 1-[(Sulphonatophenyl)methyl]pyridinium (B12797540) is limited, the principles derived from related zwitterionic systems are highly relevant. For instance, the incorporation of zwitterionic groups into polymer backbones, such as sulfonated polyether ether ketone (SPEEK), is a strategy explored to enhance proton conductivity and thermal stability in fuel cell membranes. researchgate.net The structural arrangement and flexibility of the zwitterionic components are crucial; for example, the presence of a methylene (B1212753) spacer between the pyridinium and another ring system in some zwitterions has been shown to significantly influence the packing motifs and hydrogen bond networks, which are critical for proton conduction. nih.gov The fundamental concept relies on creating ordered, hydrophilic channels that allow for efficient proton movement. researchgate.net
Metal-Organic Frameworks (MOFs) and Coordination Polymers Design via Pyridinium Zwitterions
Pyridinium zwitterions are increasingly utilized as structural components or modifying agents in the design of metal-organic frameworks (MOFs) and coordination polymers. nih.gov Their dual functionality allows them to act as charge-balancing agents, structure-directing templates, or functional linkers within the framework.
In some applications, pyridinium-based zwitterions act as structural induction agents (SIAs) that can tune the final architecture of a MOF without being incorporated into the final structure. acs.orgnih.gov By adding a zwitterionic pyridiniumolate during synthesis, researchers have successfully tuned the framework aperture and promoted coordination in cadmium(II) and manganese(II) MOFs. acs.orgnih.gov This approach expands the diversity of MOF structures that can be achieved with fixed metal ions and organic ligands, offering a pathway to fine-tune material properties for specific applications. acs.orgnih.gov
In other cases, pyridinium zwitterions are directly incorporated as ligands. researchgate.net For example, a zwitterionic bipyridinium carboxylate ligand has been used to construct porous coordination polymers with zinc ions. researchgate.net The resulting MOFs exhibit photo-reactive properties, where UV-light irradiation induces the formation of radical triplets through intramolecular electron transfer, creating switchable charge gradients that can control gas sorption processes. researchgate.net The synthesis of coordination polymers and MOFs often involves organic linkers like carboxylates and pyridine (B92270) derivatives to create robust and porous structures. nih.govmdpi.com The inclusion of zwitterionic pyridinium units introduces unique electrostatic and functional characteristics into these materials. nih.govresearchgate.net
Covalent Organic Frameworks (COFs) for Ion Conduction and Electrocatalysis
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, making them ideal platforms for designing materials with specific functions like ion conduction. researchgate.netnih.gov The precise arrangement of organic building blocks allows for the creation of well-defined nanochannels that can be functionalized to facilitate the transport of ions, including protons (H+) and lithium ions (Li+). researchgate.net
The incorporation of zwitterionic functionalities, such as pyridinium and sulfonate groups, into the pores of COFs is a promising strategy to enhance ion transport. researchgate.net Theoretical studies suggest that zwitterionic groups within COF channels can facilitate the dissociation of strong ion pairs and create linear pathways for ion migration. researchgate.net For instance, a zwitterionic COF (Zwitt-COF) has been shown to accelerate the dissociation and transport of Li+ ions, achieving a high room-temperature ionic conductivity of 1.65 × 10⁻⁴ S cm⁻¹. researchgate.net While research has focused on various COF structures, including those built from boroxine (B1236090) rings or polyphosphonates, the fundamental principle of using functionalized, ordered pores remains the same. nih.govnih.govbsz-bw.dechemrxiv.org By creating these specific ionic pathways, COFs can overcome the high energy barriers for ion transport typically found in solid-state conductors. researchgate.net This makes zwitterion-functionalized COFs excellent candidates for developing high-performance solid electrolytes for batteries and fuel cells. researchgate.netresearchgate.net
Ionic Liquids and Ionogels Derived from Pyridinium Zwitterions for Green Chemistry Applications
Pyridinium zwitterions serve as versatile precursors for the synthesis of ionic liquids (ILs) and ionogels, materials with significant potential in green chemistry. rsc.orgresearchgate.net A notable sustainable approach involves the synthesis of pyridinium zwitterions from renewable resources like furfural (B47365) and amino acids. rsc.orgresearchgate.netresearchgate.net These bio-based zwitterions can then be converted into fully renewable pyridinium ionic liquids through processes such as hydrothermal decarboxylation. rsc.orgresearchgate.net The functionality of the resulting IL can be tailored by selecting different amino acids and natural carboxylic acids as counterions. rsc.org
These pyridinium-based ILs have been successfully used to create ionogels—solid-like materials where an IL is entrapped within a polymer network. rsc.org For example, gelatin, a biocompatible polymer, can be combined with pyridinium-based ILs to form ionogels for biomedical applications like local drug delivery. nih.govnih.gov The IL component, such as 1-ethyl-3-methylpyridinium (B14663623) perfluorobutanesulfonate, can enhance the solubility of hydrophobic drugs while maintaining the mechanical integrity of the gel network. nih.govnih.gov The unique properties of these ILs, derived from pyridinium zwitterions, make them effective solvents for chemical reactions like the Heck coupling, highlighting their utility in sustainable chemical synthesis. rsc.org
Electrochemical Applications of Pyridinium Zwitterions
Pyridinium compounds are actively investigated for their role in electrocatalysis, particularly for the electrochemical reduction of carbon dioxide (CO2). uiowa.eduresearchgate.netmdpi.com The process aims to convert CO2 into valuable chemicals and fuels, offering a pathway for renewable energy storage. mdpi.comresearchgate.net The pyridinium ion (pyrH+) can act as a catalyst or co-catalyst in these reactions.
Studies on gold and glassy carbon electrodes show that pyridinium ions are electrochemically active and can be reduced. uiowa.eduresearchgate.net When CO2 is present, an enhanced reductive current is often observed, suggesting a catalytic interaction. uiowa.eduresearchgate.net The mechanism is thought to involve the pyridinium acting as a proton source or participating in the formation of intermediates. researchgate.net In some systems, the pyridinium moiety is part of a larger metal complex, such as those involving rhenium or cobalt, where it influences the catalytic activity for CO2 reduction to carbon monoxide (CO). nih.govmdpi.com For instance, cobalt–polypyridine complexes have shown high activity for converting CO2 to CO. mdpi.com Research on metal-free catalysts has also explored N-decorated carbon nanotubes with pyridine groups, where the nitrogen configuration (pyridinic vs. pyrrolic) and electronic charge density are key to activating CO2. mdpi.com
The specific coordination properties of the pyridine nitrogen make pyridinium derivatives useful in the fabrication of electrochemical sensors. These sensors are designed to detect a wide range of analytes, from metal ions to organic molecules, with high sensitivity and selectivity.
A common sensing strategy involves modifying an electrode surface with a pyridine-containing compound. For example, 4-mercaptopyridine (B10438) has been used to modify gold electrodes for the sensitive detection of mercury ions (Hg²+). researchgate.net The pyridine nitrogen coordinates with the target ion, causing a measurable change in the electrochemical signal, such as current or impedance. researchgate.net This interaction is often highly selective. Density functional theory (DFT) calculations have confirmed that the binding energy between 4-mercaptopyridine and Hg²+ is favorable, leading to high selectivity. researchgate.net
In another application, covalent organic frameworks (COFs) containing triazine and pyridine-like structures have been used to modify glassy carbon electrodes for the detection of dopamine. researchgate.net The porous and functional nature of the COF enhances the electrode's sensitivity and selectivity. researchgate.net Similarly, molecularly imprinted polymers, using functional monomers that can interact with a template molecule, are employed to create highly specific recognition sites on an electrode surface for detecting substances like sulfamethazine. mdpi.com
Surface Modification of Electrodes via Pyridinium Salts
The modification of electrode surfaces with pyridinium salts is a strategic approach to tailor the electrochemical and physical properties of the electrode-electrolyte interface. Pyridinium salts can be attached to surfaces, such as mesoporous silica (B1680970), to create functionalized materials. nih.gov This modification alters the surface charge, wettability, and reactivity, which is crucial for applications in sensing, catalysis, and energy storage.
A Rh(III)-catalyzed C-H activation reaction has been developed to synthesize pyridinium salts directly on substrates, a method that has been successfully applied to the surface modification of mesoporous silica materials. nih.gov The resulting functionalized silica, bearing pyridinium moieties, demonstrated the ability to detect nitrobenzene, showcasing its potential in chemical sensor development. nih.gov The process relies on the robust formation of pyridinium structures that can interact specifically with analytes. nih.gov
While direct studies on this compound for electrode modification are specific, the principles are broadly applicable. Zwitterionic pyridinium compounds are particularly interesting for this purpose. nih.gov The presence of both a positive (pyridinium) and a negative (sulfonate) charge within the same molecule can create a highly organized and stable layer on an electrode surface. This can prevent non-specific fouling, improve biocompatibility in biosensors, and mediate electron transfer by creating a favorable interfacial dipole. acs.org The strong hydrogen-bonding capabilities of the sulfonate group can further enhance the stability and organization of the modified layer. nih.gov
Zwitterionic Polymers for Specialized Material Functions
Zwitterionic polymers derived from monomers like this compound are a class of macromolecules that contain an equal number of positive and negative charges on the same repeating unit. rsc.org This unique charge-balanced, highly hydrated structure imparts exceptional properties, including excellent biocompatibility, ultra-low fouling, and responsiveness to stimuli like humidity and ionic strength. acs.orgrsc.org These characteristics make them ideal candidates for a variety of specialized material applications.
Humidity-Responsive Self-Healing Materials
A significant application of pyridine-based zwitterionic polymers is in the development of smart materials that can self-heal in the presence of ambient moisture. rsc.orgrsc.org Researchers have synthesized zwitterionic polyurethanes containing pyridine-type sulfobetaines, which demonstrate robust self-healing capabilities without external energy input. rsc.orgrsc.org
The healing mechanism is attributed to the dynamic nature of the electrostatic interactions between the zwitterionic units (pyridinium cations and sulfonate anions), which act as physical crosslinks. rsc.orgrsc.org When the material is damaged, these ionic bonds are broken. Upon exposure to humidity, water molecules are absorbed, which increases the mobility of the polymer chains and the ionic groups. rsc.orgresearchgate.net As the material dries, the electrostatic forces re-establish across the damaged interface, pulling the surfaces together and restoring the material's integrity. rsc.org The efficiency of this process is directly related to the concentration of zwitterionic groups and the ambient relative humidity. rsc.orgresearchgate.net Furthermore, these materials can also exhibit renewable shape memory properties, broadening their potential applications in smart devices and biomedical fields. rsc.orgrsc.org
Table 1: Humidity-Responsive Self-Healing in Pyridine-Based Zwitterionic Polyurethanes This table illustrates the effect of relative humidity (RH) on the self-healing efficiency of a zwitterionic polyurethane containing pyridine sulfobetaine (B10348) units. Data is synthesized from findings reported in the literature. rsc.orgresearchgate.net
| Zwitterion Content | Relative Humidity (RH) | Healing Time (hours) | Self-Healing Efficiency (%) |
| High | 50% | 24 | ~91% |
| High | 30% | 24 | ~75% |
| High | 10% | 24 | ~52% |
| Low | 50% | 24 | ~70% |
Smart Droplets and Fluid-Fluid Interface Stabilization
The amphiphilic nature of zwitterionic pyridinium compounds allows them to act as effective surfactants for stabilizing emulsions and fluid-fluid interfaces. This capability is foundational to the creation of "smart droplets" and the stabilization of complex fluid systems like nanoparticle dispersions. acs.org
Research has shown that polymers end-capped with pyridine groups can effectively stabilize nanoparticle dispersions through the reversible formation of pyridinium salts. acs.org In the presence of an acid, the pyridine group is protonated to form a pyridinium salt, creating a surface-active ion pair that prevents the aggregation of nanoparticles. acs.org This allows for the formulation of highly concentrated and stable inks for applications like printed electronics. acs.org
Similarly, the zwitterionic structure of this compound, with its charged pyridinium head and polar sulfonate tail, can reduce the interfacial tension between two immiscible fluids. This property is also leveraged in advanced water-based drilling fluids, where zwitterionic polymers enhance colloidal stability and prevent the aggregation of bentonite (B74815) particles, even in high-salinity environments. nih.gov The "salting-in" effect, where solubility increases at certain salt concentrations, further enhances their function as stabilizers in ionic solutions. acs.org
Molecular Imprinting Technologies
Molecularly imprinted polymers (MIPs) are synthetic receptors with tailor-made binding sites for a specific target molecule. nih.govnih.gov Zwitterionic polymers, including those based on pyridinium sulfonate structures, have emerged as superior materials for creating MIPs, especially for biological molecules. acs.orgacs.org
For instance, pyridine-functionalized polymers have been used to create MIPs for the selective detection of environmental contaminants like herbicides in water. acs.org The pyridine groups form specific interactions with the target molecule during polymerization, leading to highly selective recognition sites after the template is removed. acs.orgacs.org The use of zwitterionic monomers like sulfobetaines or carboxybetaines as a comonomer or the primary matrix enhances the biocompatibility and reduces background noise in sensing applications. acs.orgacs.org
Table 2: Functional Monomers in Molecularly Imprinted Polymers (MIPs) This table compares different types of functional monomers used in MIPs and highlights the advantages of zwitterionic systems. Information is based on general principles of MIP technology. acs.orgmdpi.com
| Monomer Type | Interaction with Template | Key Advantages | Common Applications |
| Methacrylic Acid | Hydrogen Bonding, Ionic | Strong binding, widely used. mdpi.com | Small molecules, drugs. |
| 4-Vinylpyridine (B31050) | Hydrogen Bonding, π-π Stacking | Good for acidic templates. mdpi.com | Herbicides, acidic drugs. acs.org |
| Zwitterionic (e.g., Sulfobetaine) | Electrostatic, H-Bonding | Reduces non-specific binding, high biocompatibility, good in aqueous media. acs.orgacs.org | Proteins, peptides, biosensing. researchgate.net |
Separation Materials in Liquid Chromatography and Capillary Electrophoresis
Zwitterionic materials have been successfully developed as stationary phases for both liquid chromatography (LC) and capillary electrophoresis (CE). diva-portal.orgdiva-portal.org Materials carrying both a positively charged pyridinium or quaternary ammonium (B1175870) group and a negatively charged sulfonic acid group offer unique separation capabilities. diva-portal.orgnih.gov
In a technique known as hydrophilic interaction liquid chromatography (HILIC), zwitterionic stationary phases have shown excellent performance. nih.gov Novel columns prepared with a pyridinium cation and a carboxylate or phosphonate (B1237965) anion demonstrated flexible selectivity and high resolution for separating polar compounds like nucleosides. nih.gov The mechanism relies on the formation of a water-rich layer on the surface of the stationary phase, into which analytes can partition based on their hydrophilicity. nih.gov
A key advantage of zwitterionic stationary phases is their ability to separate both cations and anions simultaneously in a single chromatographic run, which is a unique property not typically seen with conventional ion-exchange materials. diva-portal.orgdiva-portal.org In capillary electrophoresis, coating the fused silica capillary with a zwitterionic polymer minimizes the electroosmotic flow and prevents the adsorption of analytes to the capillary wall, enabling high-resolution separations of diverse molecules from small inorganic ions to large proteins. diva-portal.orgdiva-portal.org
Charge Transport Enhancement in Optoelectronic Devices (e.g., Solar Cells)
Similarly, in PLEDs, a zwitterionic conjugated polyelectrolyte used as an electron injection layer has been shown to more than double the device efficiency and maximum brightness compared to standard devices. acs.orgnih.gov The improved performance is attributed to facilitated electron injection and better charge balance within the device. acs.org Research has also demonstrated that incorporating zwitterionic side chains directly into conjugated polymers can strengthen interchain interactions, promote crystallization, and significantly enhance both hole and electron mobilities. rsc.org
Table 3: Performance Enhancement of Polymer Solar Cells with Pyridinium-Based Interlayers This table summarizes the reported improvements in polymer solar cell (PSC) performance upon the introduction of a pyridinium salt-based cathode interlayer. Data is synthesized from published research. rsc.org
| Device Structure | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| Control (Bare Al Cathode) | 0.76 V | 13.1 | 0.43 | 4.32% |
| With Pyridinium Salt Interlayer | 0.94 V | 13.5 | 0.52 | 6.56% |
| % Improvement | +23.7% | +3.1% | +20.9% | +51.9% |
Design of Novel Catalytic Systems Utilizing Pyridinium Sulfonate Structures
The integration of pyridinium sulfonate motifs into catalytic systems offers significant advantages, including enhanced catalyst stability, recyclability, and unique reactivity. These structures can act as ionic liquids, catalyst supports, or organocatalysts themselves, leveraging their distinct electronic and structural properties.
A notable advancement involves immobilizing pyridinium structures onto solid supports to create robust, recoverable catalysts. For instance, a novel pyridinium-tagged magnetic nanoparticle catalyst, Fe₃O₄@SiO₂@PCLH-TFA, has been developed for the synthesis of triarylpyridines. nih.gov The catalyst's design, which incorporates an ionic pyridinium site, is crucial for its high efficiency. Research confirms the vital role of the acidic and hydrogen-bond sites within the catalyst's structure for its superior performance compared to other catalytic systems. nih.gov
| Catalyst | Yield (%) |
| Fe₃O₄@SiO₂@PCLH-TFA | 96 |
| Fe₃O₄@SiO₂@PCL | 56 |
| Fe₃O₄@SiO₂ | 32 |
| L-proline | 45 |
| No Catalyst | Trace |
| Data sourced from a model reaction for the synthesis of a specific triarylpyridine derivative. nih.gov |
Pyridinium-based zwitterions and ionic liquids have also emerged as powerful tools in catalysis. Renewable pyridinium ionic liquids, synthesized through the hydrothermal decarboxylation of pyridinium zwitterions derived from amino acids and furfural, have been successfully used as a medium for the Heck coupling reaction. rsc.org These ionic liquids can stabilize the palladium catalyst, preventing the precipitation of palladium black and facilitating the reaction. rsc.org In a different application, alkylpyridinium cobalt tetracarbonyl salts, which are classified as ionic liquids, have proven to be efficient and reusable catalysts for the alkoxycarbonylation of propylene (B89431) oxide without needing a base additive. nih.gov
Furthermore, pyridinium salts are utilized as reactive electrophiles in cross-coupling reactions. Benzylic pyridinium salts can effectively couple with aryl boronic acids in a nickel-catalyzed Suzuki-Miyaura reaction to produce diarylmethanes, which are common structures in pharmaceuticals. udel.edu The development extends to visible-light-driven photocatalysis, where quinolinone can be used as an organic photocatalyst to generate phosphinoyl and carbamoyl (B1232498) radicals that react selectively with pyridinium derivatives under mild, transition-metal-free conditions. acs.org This method allows for the late-stage functionalization of complex, medicinally relevant molecules containing a pyridine core. acs.org
The intrinsic reactivity of pyridinium zwitterions is also exploited in organocatalysis. A stable pyridinium 1,5-zwitterion, generated from an azadiene and 4-dimethylaminopyridine, has been isolated and shown to participate in a temperature-regulated, sulfur-controlled domino reaction with isatin-derived imines. rsc.org This demonstrates how the pyridinium structure can direct complex chemical transformations.
Functional Materials with Tunable Optical Properties through Pyridinium Sulfonate Interactions
The strong, directional interactions between the positively charged pyridinium cation and the negatively charged sulfonate anion are fundamental to creating functional materials with responsive and tunable optical properties. These non-covalent interactions, particularly the "sulfonate–pyridinium supramolecular synthon," allow for the precise assembly of molecules in the solid state, influencing their electronic structure and, consequently, their interaction with light. rsc.orgacs.org
Researchers have designed multicomponent ionic cocrystals where proton transfer from the sulfonic acid to the pyridine base results in dramatic changes in optical behavior. acs.org For example, the cocrystallization of a sulfonated Schiff base with bipyridyl compounds leads to a significant color change from yellow to intense red, accompanied by a notable red-shift in the diffuse reflectance absorption spectra. acs.org This tuning of optical properties is attributed to the charge-transfer character of the resulting salt. researchgate.net The structural arrangement, such as the formation of layered ionic solids or interpenetrated networks, is dictated by these synthons and can be modulated by altering the functional groups on the organic acid. rsc.org
| Compound System | Precursor Color | Crystal Color | UV-visible Absorption (λmax) |
| Sulfonated Schiff base + 4-phenylpyridine (B135609) (1) | Yellow | Intense Red | 540 nm |
| Sulfonated Schiff base + 1,2-di(4-pyridyl)ethylene (2) | Yellow | Crimson Red | 542 nm |
| Data showcases the color change and absorption upon formation of sulfonate–pyridinium ionic cocrystals. acs.org |
A key area of research is the development of birefringent materials, which are critical for manipulating polarized light. By employing a hydrogen-bonding regulation strategy, a novel UV birefringent crystal, Ca(3-C₅H₄NSO₃)₂·4H₂O, was synthesized. nih.gov In this material, hydrogen bonds play a crucial role in optimizing the coplanar arrangement of the pyridine sulfonate groups, inducing a high degree of structural anisotropy and forming a quasi-2D layered structure. nih.gov This specific arrangement leads to an exceptionally large birefringence, surpassing that of many commercially used materials. nih.gov
| Property | Value |
| Birefringence (Δn) | 0.286 @ 532 nm |
| UV Absorption Cutoff | 257 nm |
| Band Gap | 4.4 eV |
| Optical properties of the Ca(3-C₅H₄NSO₃)₂·4H₂O birefringent crystal. nih.gov |
The integration of pyridinium salts into polymer backbones has also yielded materials with interesting optical functionalities. A series of poly(pyridinium salt)s containing fluorene (B118485) moieties have been synthesized, exhibiting both lyotropic liquid-crystalline and light-emitting properties. nih.govresearchgate.net The optical properties of these polymers, such as their absorption and emission wavelengths, can be tuned by varying the counterions and the solvent polarity, leading to materials that emit blue or green light in both solution and solid states. researchgate.net
Furthermore, certain pyridinium salts exhibit dynamic optical properties such as mechanochromism. An organic pyridinium salt has been shown to undergo a crystalline phase transformation when exposed to water vapor, causing its emission color to shift from deep blue to green and significantly enhancing its fluorescence quantum efficiency. rsc.org This same material also displays reversible mechanochromic luminescent properties, where the emission color changes upon grinding. rsc.org These examples underscore the potential of pyridinium sulfonate interactions to create smart materials whose optical responses can be controlled by external stimuli.
Interdisciplinary Research Perspectives and Future Directions in Pyridinium Sulfonate Chemistry
Integration with Biomolecular Materials and Systems
The inherent biocompatibility and tunable functionality of pyridinium (B92312) sulfonate zwitterions have positioned them as prime candidates for integration with biological materials. A significant area of research is the development of advanced antimicrobial agents capable of combating multidrug-resistant (MDR) bacteria. nih.gov
One approach involves the functionalization of gold nanoclusters (GNCs) with a dual-ligand system comprising a pyridinium moiety for bactericidal potency and a zwitterionic sulfonate component to enhance stability and biocompatibility. nih.gov The pyridinium ligand itself can be derived from established antimicrobial compounds like cetylpyridinium (B1207926) chloride (CPC). nih.gov These functionalized nanoclusters exhibit several antibacterial mechanisms. The cationic pyridinium groups can bind to the negatively charged wall teichoic acid (WTA) on the surface of bacteria, which is a crucial component in drug resistance. nih.gov This interaction not only helps the nanocluster to invade the bacterial cell envelope but may also compromise the bacteria's resistance to conventional antibiotics. nih.gov Furthermore, the positive charges can disrupt the bacterial membrane potential, interfering with essential cellular functions. nih.gov A key challenge and area of ongoing research is balancing the ratio of the cationic pyridinium ligand to the zwitterionic ligand to maximize antibacterial efficacy while maintaining biocompatibility. nih.gov
Beyond nanoparticles, pyridinium sulfonates are being used to create novel molecular complexes and "ionic cocrystals" with enhanced biological properties. acs.org By combining functionalized sulfonated compounds with pyridyl-containing molecules, researchers can tune material properties, including aqueous solubility, which is a significant hurdle for many potential drug candidates. acs.org This crystal engineering approach utilizes the robust sulfonate-pyridinium interaction to design materials with improved antimicrobial activity. acs.org
Another promising avenue is the development of "smart" biomedical materials, such as zwitterionic polyurethanes containing pyridine (B92270) segments that exhibit shape memory effects. rsc.org These materials can be triggered by both heat and moisture, demonstrating dual-, triple-, and even quadruple-shape memory effects, opening up applications in smart implants and medical devices that can respond to physiological cues. rsc.org The biocompatibility of these pyridine-type zwitterionic polyurethanes has been shown to be good, further enhancing their potential in the biomedical field. rsc.org
Table 1: Integration of Pyridinium Sulfonates with Biomolecular Systems
| Application Area | System/Material | Role of Pyridinium Sulfonate Component | Research Findings |
|---|---|---|---|
| Antimicrobial Agents | Dual-ligand Gold Nanoclusters (GNCs) | Provides cationic charge for bactericidal activity; enhances biocompatibility as a zwitterion. nih.gov | Binds to bacterial wall teichoic acid (WTA), disrupts membrane potential, and can help overcome multidrug resistance. nih.gov |
| Drug Delivery | Ionic Cocrystals | Forms robust supramolecular synthons to improve the solubility and properties of active compounds. acs.orgrsc.org | Can overcome aqueous solubility limitations of certain drugs and enhance antimicrobial performance. acs.org |
| Smart Medical Devices | Shape Memory Polyurethanes (PyZPUs) | Forms the zwitterionic segment that enables responsiveness to external stimuli. rsc.org | Materials exhibit thermal- and moisture-sensitive multi-shape memory effects and good biocompatibility. rsc.org |
Emerging Research Areas in Zwitterionic Polymer Science and Materials Engineering
The synthesis of polymers incorporating the pyridinium sulfonate motif is a rapidly growing field, leading to materials with unique solution behaviors and solid-state properties. rsc.orgnih.gov Polyzwitterions, or polybetaines, which contain an equal number of anionic and cationic groups on each repeating unit, represent a special class of polymers. mdpi.com The pyridinium sulfonate structure is an ideal building block for these materials, as the strong acidity of the sulfonate group and the permanently charged nature of the quaternized pyridine ring ensure that the zwitterionic character is maintained over a wide pH range. mdpi.com
Emerging research focuses on creating polymers with advanced, responsive functionalities. A notable example is the development of humidity-responsive, self-healing zwitterionic polyurethanes. researchgate.net These materials can be synthesized from monomers like N,N-bis(2-hydroxylethyl) isonicotinamide (B137802) (BINA), which are subsequently reacted with compounds such as 1,3-propanesultone to introduce the sulfonate group and form the zwitterionic structure. rsc.orgresearchgate.net The resulting polymers possess dynamic ionic bonds between the protonated pyridinium groups and the sulfonate moieties, which can be disrupted and reformed, enabling self-healing capabilities, particularly in the presence of moisture. researchgate.net
Another key area is the engineering of shape memory polymers. Pyridine-type zwitterionic polyurethanes (PyZPUs) have been shown to form phase-separated structures that are crucial for their shape memory effects. rsc.org These materials are not only responsive to heat but also to moisture, making them suitable for applications where environmental humidity can be used as a trigger. rsc.org
The methods for creating these polymers are also evolving. While free radical polymerization is a common and robust method for polymerizing zwitterionic monomers, other techniques are being explored. mdpi.com Ring-opening metathesis polymerization (ROMP) has been used to create polyzwitterions with double bonds in their backbones, offering further possibilities for crosslinking or post-polymerization modification. mdpi.com The spontaneous polymerization of alkyne-pyridines in the presence of sultones is another unconventional method that has been reported. mdpi.com These synthetic advancements are expanding the architectural diversity of pyridinium sulfonate-based polymers, enabling the creation of materials ranging from hydrogels to functional coatings. rsc.orgmdpi.com
Methodological Advancements in Characterization and Simulation of Pyridinium Sulfonate Zwitterions
A deep understanding of the structure-property relationships in pyridinium sulfonate systems relies on a combination of advanced characterization techniques and computational modeling. These methodologies are crucial for verifying molecular structures, probing intermolecular interactions, and predicting material behavior.
Spectroscopic and Diffraction Techniques: Standard characterization begins with spectroscopic methods. Fourier-transform infrared (FT-IR) spectroscopy is widely used to confirm the formation of the zwitterionic structure by identifying key vibrational bands, such as the asymmetric and symmetric stretching of the S═O bonds in the sulfonate group and the N⁺–H stretching that indicates proton transfer to the pyridine ring. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and 2D-NMR, provides detailed information about the chemical environment of the atoms within the molecule, confirming the covalent structure. researchgate.netresearchgate.netmdpi.com X-ray Photoelectron Spectroscopy (XPS) is also employed to analyze the elemental composition and chemical states at the surface of polymeric materials. researchgate.net
Computational and Simulation Methods: In parallel with experimental work, computational methods are providing unprecedented insight. Density Functional Theory (DFT) calculations are used to investigate molecular and electronic structures, predict spectroscopic properties, and explore reaction mechanisms, such as the formation of pyridinium zwitterions. rsc.orgnih.gov
A significant advancement is the use of molecular dynamics (MD) simulations to study the dynamic behavior of these systems. nih.govuic.edu MD simulations can model the time-dependent interactions of zwitterionic polymers with their environment, such as their hydration behavior and association with other ions. uic.edufigshare.com This is particularly important for understanding the performance of these materials in biological contexts, for example, by modeling the interactions between zwitterionic surfaces and proteins to predict hemocompatibility and antifouling properties. nih.gov Some research explicitly plans to use MD simulations to bridge the gap between static molecular docking models and the dynamic reality of biological systems. nih.gov Furthermore, simulation data is now being used to train machine learning models, which can accelerate the discovery of new materials by establishing quantitative relationships between molecular structure and functional properties like ionic conductivity. uic.edu Hirshfeld surface analysis is another computational tool, often used in conjunction with crystal structure data, to visualize and quantify the various intermolecular interactions that stabilize the crystal packing. acs.orgmdpi.comnih.gov
Table 2: Methodologies for Characterization and Simulation
| Methodology | Type | Information Provided |
|---|---|---|
| FT-IR Spectroscopy | Experimental | Confirmation of functional groups (e.g., S═O, N⁺–H) and zwitterion formation. acs.orgresearchgate.net |
| NMR Spectroscopy | Experimental | Detailed molecular structure and chemical environment of nuclei. researchgate.netmdpi.com |
| X-ray Diffraction (Single-Crystal & Powder) | Experimental | Definitive molecular structure, crystal packing, supramolecular topology, and crystallinity. acs.orgmdpi.comnih.gov |
| Hirshfeld Surface Analysis | Computational | Visualization and quantification of intermolecular interactions in the solid state. acs.orgmdpi.comnih.gov |
| Density Functional Theory (DFT) | Computational | Electronic structure, optimized geometry, reaction energetics, and predicted spectroscopic data. rsc.orgnih.gov |
| Molecular Dynamics (MD) Simulation | Computational | Dynamic behavior, hydration, ion association, and interactions with surfaces and biomolecules. nih.govuic.edu |
Identified Challenges and Opportunities in the Synthesis and Application of Pyridinium Sulfonate Zwitterions
Despite significant progress, the development and commercialization of materials based on pyridinium sulfonate zwitterions face several challenges. However, each challenge presents a corresponding opportunity for scientific and technological innovation.
Synthesis: A primary challenge lies in the synthesis of these compounds, which can involve multiple steps and harsh reaction conditions. researchgate.net Conventional synthetic routes may require toxic solvents and long reaction times. nih.gov Furthermore, the reactivity of the starting materials can be difficult to control; for instance, the position of other functional groups on the pyridine ring can dramatically affect reaction yields during the formation of the zwitterion. nih.gov These difficulties create a clear opportunity for the development of more efficient and sustainable synthetic methodologies. The exploration of solvent-free, solid-phase synthesis has shown promise, offering higher yields, shorter reaction times, and an improved environmental profile. nih.gov There is also an opportunity to apply modern synthetic strategies like click chemistry or to design more effective catalytic systems to streamline the production of these valuable compounds. nih.govnih.gov
Application and Performance: In application, a key challenge is achieving the optimal balance of properties. For example, in antimicrobial nanomaterials, the strongly positive charge of the pyridinium group, while effective for killing bacteria, can also lead to toxicity in host cells, limiting its in vivo applications. nih.gov Similarly, while the sulfonate-pyridinium interaction can be used to improve the poor aqueous solubility of certain drugs, solubility remains a hurdle for some zwitterionic polymer systems. acs.orgnih.gov This challenge opens up the opportunity for fine-tuning material properties through rational design. By creating dual-ligand systems or copolymers, the ratio of the active pyridinium component to a biocompatible zwitterionic component can be precisely controlled to maximize therapeutic effect while minimizing side effects. nih.gov The stimuli-responsive nature of many pyridinium sulfonate polymers presents an opportunity to design "smart" materials that are inactive until triggered by specific environmental cues (e.g., pH, temperature, moisture), offering targeted action and enhanced safety. acs.orgrsc.org Furthermore, the demonstrated catalytic activity of some pyridinium salts offers opportunities in green chemistry and industrial synthesis. chemicalbook.comwikipedia.org The unique properties of these zwitterions are also ripe for exploration in emerging fields like energy storage and advanced sensors. acs.orgnih.gov
Table 3: Challenges and Opportunities in Pyridinium Sulfonate Chemistry
| Aspect | Challenge | Opportunity |
|---|---|---|
| Synthesis | Complex, multi-step reactions; use of toxic solvents; low or variable yields. researchgate.netnih.govnih.gov | Development of greener, solvent-free methods; application of catalysis and click chemistry for more efficient and controlled synthesis. nih.gov |
| Application | Balancing bioactivity with potential toxicity; achieving desired solubility and stability. nih.govacs.org | Rational design of copolymers and multi-component systems to fine-tune properties; development of stimuli-responsive "smart" materials for targeted applications in medicine, catalysis, and energy. nih.govrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
